4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core, piperidine ring, and a 1H-1,2,3-triazole ring, which are significant for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves multiple steps:
Formation of 3,4-Dimethylphenyl Azide: : Start with 3,4-dimethylaniline, which is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then reacted with sodium azide to form 3,4-dimethylphenyl azide.
Click Reaction: : The 3,4-dimethylphenyl azide is reacted with an alkyne to form the 1H-1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Piperidine Derivative: : Preparation of the piperidine derivative involves the acylation of 4-aminopiperidine with the triazole compound, forming the desired triazole-piperidine intermediate.
Formation of Benzamide Core: : Finally, the cyano group is introduced, and the triazole-piperidine intermediate is reacted with 4-cyanobenzoyl chloride to yield this compound.
Industrial Production Methods
Large-scale production often involves optimizing the reaction conditions to improve yield and purity. This may include:
Catalyst Optimization: : Using different catalysts or co-catalysts to increase reaction efficiency.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure to favor desired reactions and minimize side products.
Purification Steps: : Employing chromatography and recrystallization techniques to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3,4-dimethylphenyl group, forming corresponding phenolic derivatives.
Reduction: : The cyano group can be reduced to an amine under mild conditions using reagents such as hydrogen and a palladium catalyst.
Substitution: : Various functional groups in the molecule allow for substitution reactions. The benzamide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Nucleophiles such as amines or alkoxides.
Major Products
Oxidation Products: : Phenolic derivatives.
Reduction Products: : Aminobenzamide derivatives.
Substitution Products: : Various substituted benzamides and triazole derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Explored for its interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials, polymers, and advanced pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways: : Influencing signaling pathways, potentially modulating cellular processes like apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Differing in the methyl group position on the phenyl ring, potentially altering its activity and binding properties.
4-cyano-N-(1-(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Substituting methyl groups with fluorine atoms, potentially changing its pharmacokinetic properties.
4-cyano-N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Incorporating a chlorine atom, which may impact its biological activity and stability.
Uniqueness
The unique combination of the benzamide core, triazole ring, and piperidine moiety in 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide contributes to its distinct chemical and biological properties, distinguishing it from similar compounds.
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Properties
IUPAC Name |
4-cyano-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-3-8-21(13-17(16)2)30-15-22(27-28-30)24(32)29-11-9-20(10-12-29)26-23(31)19-6-4-18(14-25)5-7-19/h3-8,13,15,20H,9-12H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWBSNGYIXVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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